molecular formula C11H14ClNO4 B130444 3-Acetyl-L-tyrosine Hydrochloride CAS No. 32404-28-7

3-Acetyl-L-tyrosine Hydrochloride

Cat. No.: B130444
CAS No.: 32404-28-7
M. Wt: 259.68 g/mol
InChI Key: QBIDLAFUWATILA-FVGYRXGTSA-N
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Description

3-Acetyl-L-tyrosine Hydrochloride is a derivative of the amino acid L-tyrosine It is characterized by the presence of an acetyl group attached to the third carbon of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-L-tyrosine Hydrochloride typically involves the acetylation of L-tyrosine. The process begins with the protection of the amino group of L-tyrosine, followed by the introduction of the acetyl group at the third carbon position. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt. Common reagents used in this synthesis include acetic anhydride, hydrochloric acid, and protecting agents such as tert-butyloxycarbonyl (Boc) or benzyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-L-tyrosine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Acetyl-L-tyrosine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of non-natural amino acids and peptides.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-L-tyrosine Hydrochloride involves its interaction with various molecular targets. The acetyl group can modify the activity of enzymes and proteins by altering their structure and function. This compound can also participate in signaling pathways by acting as a substrate for enzymes such as tyrosine kinases, which phosphorylate tyrosine residues in proteins .

Comparison with Similar Compounds

    L-tyrosine: The parent compound, which lacks the acetyl group.

    N-Acetyl-L-tyrosine: Another acetylated derivative, but with the acetyl group attached to the amino group.

    L-DOPA: A precursor to neurotransmitters, structurally similar but with a hydroxyl group on the benzene ring.

Uniqueness: 3-Acetyl-L-tyrosine Hydrochloride is unique due to its specific acetylation at the third carbon, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with enzymes and proteins, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIDLAFUWATILA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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